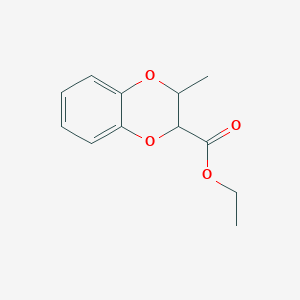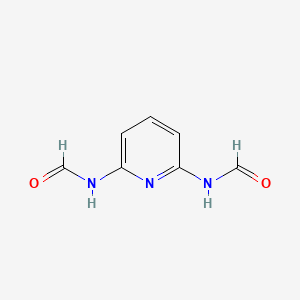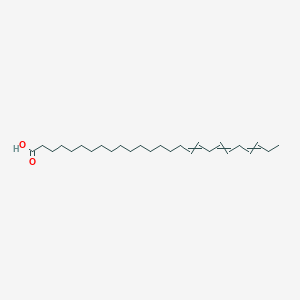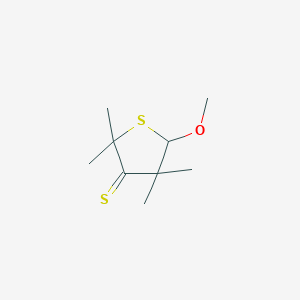![molecular formula C39H65ClN2O3 B14458378 2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with N-(9Z)-9-octadecenyl-1,3-propanediamine is a complex chemical compound used in various industrial applications. This compound is a polymer formed through the reaction of phenol, 4,4’-(1-methylethylidene)bis- with (chloromethyl)oxirane, and further reacted with N-(9Z)-9-octadecenyl-1,3-propanediamine. It is known for its unique properties, including high thermal stability, chemical resistance, and mechanical strength.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Polymerization: Phenol, 4,4’-(1-methylethylidene)bis- is polymerized with (chloromethyl)oxirane under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete polymerization.
Reaction with N-(9Z)-9-octadecenyl-1,3-propanediamine: The resulting polymer is then reacted with N-(9Z)-9-octadecenyl-1,3-propanediamine. This step is usually carried out in a solvent medium to facilitate the reaction and ensure uniform mixing of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are carefully monitored to maintain product quality and consistency. The final product is purified through various methods, including filtration and distillation, to remove any unreacted materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, such as its solubility and mechanical strength.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others, altering its chemical and physical properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated products.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound’s unique properties make it suitable for use in biological research, particularly in the development of biomaterials.
Medicine: It is explored for its potential use in drug delivery systems and medical devices due to its biocompatibility.
Industry: The compound is used in coatings, adhesives, and sealants, where its chemical resistance and mechanical strength are highly valued.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and functionality. The specific pathways involved depend on the application, but generally, the compound’s effects are mediated through its ability to interact with and modify the properties of other materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with diethylenetriamine
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with 2-methyl-1H-imidazole
Uniqueness
Compared to similar compounds, Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with N-(9Z)-9-octadecenyl-1,3-propanediamine stands out due to its enhanced thermal stability and chemical resistance. These properties make it particularly suitable for applications requiring high-performance materials.
Propriétés
Formule moléculaire |
C39H65ClN2O3 |
|---|---|
Poids moléculaire |
645.4 g/mol |
Nom IUPAC |
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.C15H16O2.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3/h9-10,23H,2-8,11-22H2,1H3;3-10,16-17H,1-2H3;3H,1-2H2/b10-9-;; |
Clé InChI |
KAFWXDMBIDXOHX-XXAVUKJNSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCNCCCN.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCNCCCN.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
Numéros CAS associés |
68610-10-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)

![7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14458318.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)









